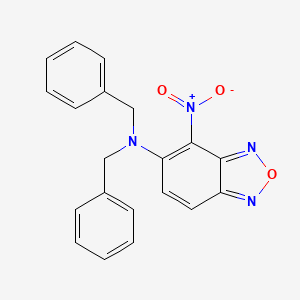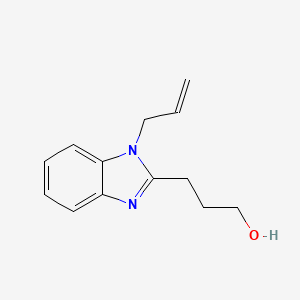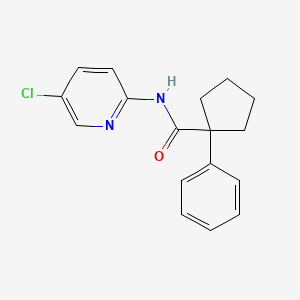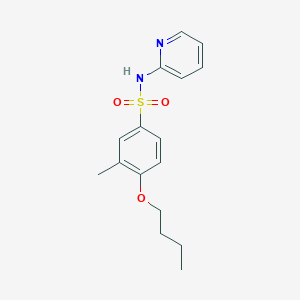![molecular formula C16H16N2O4S B5203940 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)
2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNTQ and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of MNTQ is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and as an antioxidant. MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, MNTQ increases the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. As an antioxidant, MNTQ can protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects:
MNTQ has been shown to have various biochemical and physiological effects. In animal studies, MNTQ has been shown to improve cognitive function, reduce oxidative stress, and increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. MNTQ has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MNTQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without significant degradation. However, MNTQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of MNTQ. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, further studies are needed to determine the optimal dosage and administration of MNTQ for maximum efficacy. Finally, more research is needed to understand the mechanism of action of MNTQ and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
MNTQ can be synthesized using different methods, including the Pictet-Spengler reaction, nitration, and sulfonation. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring system. Nitration involves the introduction of a nitro group (-NO2) into the aromatic ring of the tetrahydroisoquinoline. Sulfonation involves the introduction of a sulfonic acid (-SO3H) group into the aromatic ring of the tetrahydroisoquinoline. The synthesis of MNTQ involves the combination of these three reactions.
Applications De Recherche Scientifique
MNTQ has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MNTQ has been studied as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. In neuroscience, MNTQ has been studied for its potential neuroprotective effects. In cancer research, MNTQ has been studied for its potential anticancer properties.
Propriétés
IUPAC Name |
2-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-7-15(10-16(12)18(19)20)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAZZPNCMCWSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)


![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)

![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)

![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)